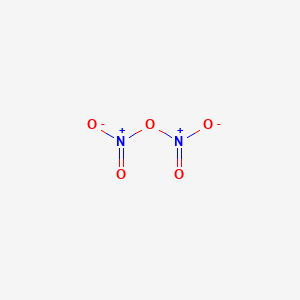
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one
Übersicht
Beschreibung
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one, also known as DHO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DHO is a derivative of D-ribose, a naturally occurring sugar molecule, and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has potential applications in various scientific research fields, including biochemistry, pharmacology, and biotechnology. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been shown to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has also been used as a substrate for the synthesis of nucleoside analogs, which have potential applications in antiviral and anticancer therapies. Additionally, (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been used as a building block for the synthesis of complex carbohydrates, which have potential applications in drug delivery and tissue engineering.
Wirkmechanismus
The mechanism of action of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one is not fully understood, but it is believed to be related to its antioxidant properties. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one may act as a scavenger of free radicals, which are known to cause oxidative damage to cells and tissues. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one may also modulate the activity of enzymes involved in oxidative stress pathways, leading to a reduction in oxidative stress-related damage.
Biochemische Und Physiologische Effekte
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been shown to exhibit various biochemical and physiological effects. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been shown to reduce oxidative stress-related damage in cells and tissues, which may lead to a reduction in the risk of developing oxidative stress-related diseases. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has also been shown to modulate the activity of enzymes involved in carbohydrate metabolism, which may have implications for the treatment of diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has several advantages for lab experiments, including its stability and ease of synthesis. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one is a stable compound that can be synthesized using simple and efficient methods. However, (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one also has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one. One area of research could focus on the development of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one-based nucleoside analogs for the treatment of viral and cancerous diseases. Another area of research could focus on the use of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one as a building block for the synthesis of complex carbohydrates with potential applications in drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one and its potential applications in the treatment of oxidative stress-related diseases.
Synthesemethoden
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one involves the reaction of D-ribose with hydroxymethylfurfural in the presence of an acid catalyst. The enzymatic synthesis of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one involves the use of aldose oxidoreductases or D-ribozymes to catalyze the conversion of D-ribose to (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one.
Eigenschaften
IUPAC Name |
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-1-5(8)6(9,10)3-11-4/h4,7,9-10H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTRKNAMMRCEQJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(C1=O)(O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC(C1=O)(O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164657 | |
| Record name | Ascopyrone T | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one | |
CAS RN |
150943-97-8 | |
| Record name | Ascopyrone T | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150943978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ascopyrone T | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)


![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)





amine](/img/structure/B179824.png)



